Calisto-lactone
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Overview
Description
Calisto-lactone is a lactone compound characterized by a cyclic ester structure. Lactones are a group of compounds that have been known for several decades and are widely used in various industries due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Calisto-lactone can be synthesized through various chemical methods. One common approach involves the oxidative lactonization of diols using catalysts such as copper or iron carbonyl compounds . These reactions typically occur under mild conditions using ambient air as the oxidant. Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of environmentally friendly synthetic methodologies that avoid metal catalysts, initiators, or toxic solvents . This allows the final products to be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds.
Chemical Reactions Analysis
Types of Reactions
Calisto-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium (VI) or DMSO-based oxidizing systems.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Chromium (VI), DMSO-based systems, and Pd/C.
Reducing agents: Lithium aluminum hydride.
Catalysts: Copper, iron carbonyl compounds, and transition metal complexes
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
Calisto-lactone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various bioactive compounds and natural products.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Employed in the production of polymers, copolymers, and composites with unique functional properties.
Mechanism of Action
The mechanism of action of Calisto-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the cyclization of hydroxy acids, leading to the formation of a cyclic ester structure . This structure allows this compound to participate in various biochemical processes, including cell-to-cell communication and signaling .
Comparison with Similar Compounds
Calisto-lactone can be compared with other similar lactone compounds, such as:
Aldonolactones: These compounds are synthesized by selective anomeric oxidation of unprotected aldoses and are used as building blocks for bioactive compounds.
γ-Lactones and δ-Lactones: These compounds are commonly found in fruits and animal products and are used as flavors and fragrances.
Macrocyclic Lactones: These compounds are used in biotechnology for the production of musk macrocyclic lactones and flavoring compounds.
Properties
IUPAC Name |
(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-QGOVLLJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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